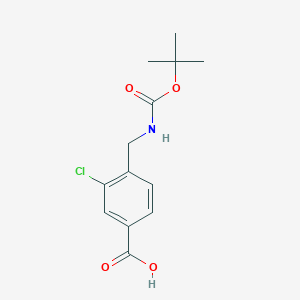
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid
描述
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom at the meta position. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chlorination: The benzoic acid derivative is chlorinated at the meta position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amine are protected using Boc2O in a continuous flow reactor to ensure consistent quality and yield.
Chlorination in Bulk: The chlorination step is carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions.
Automated Coupling: The coupling reaction is automated using industrial-scale coupling reagents and equipment to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The carboxyl group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, solvents (e.g., dichloromethane, dimethylformamide).
Major Products
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Deprotection: The free amine derivative of the benzoic acid.
Coupling: Amides or esters formed by the reaction of the carboxyl group with amines or alcohols.
科学研究应用
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific functional groups.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules.
Material Science: The compound is used in the synthesis of functional materials, such as polymers and coatings, where specific functional groups are required.
作用机制
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid involves its reactivity due to the presence of the Boc-protected amino group and the chlorine atom. The Boc group provides stability and prevents unwanted reactions, while the chlorine atom allows for selective substitution reactions. The compound can interact with various molecular targets through its functional groups, enabling it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar structure but without the chlorine atom.
4-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a chlorine atom.
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure with a cyclohexane ring instead of a benzene ring.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom. This combination allows for selective reactions and provides stability during synthesis, making it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
3-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRWCIMDCYBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621749 | |
| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165528-69-8 | |
| Record name | 4-{[(tert-Butoxycarbonyl)amino]methyl}-3-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)
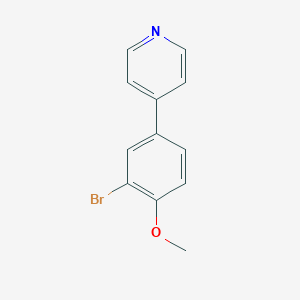
![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
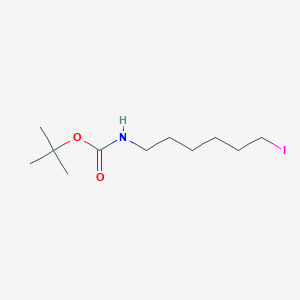
![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)
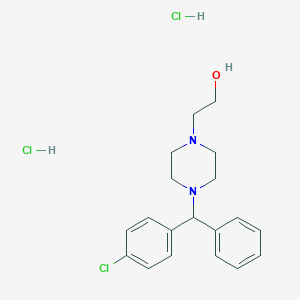
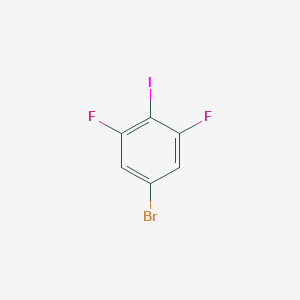
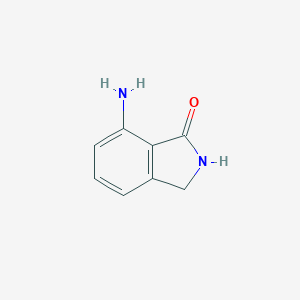
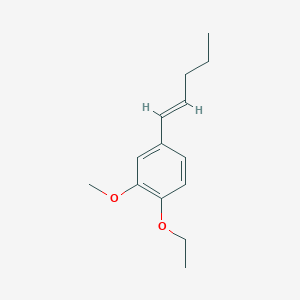
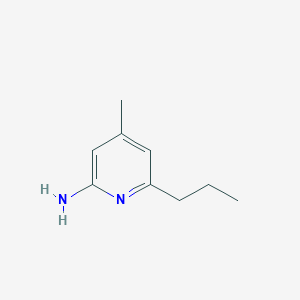
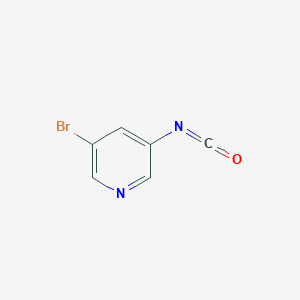
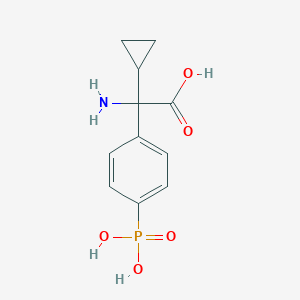
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
